molecular formula C15H15N5O2S B7682583 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-1-phenylpyrazole-3-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-1-phenylpyrazole-3-carboxamide

Cat. No. B7682583
M. Wt: 329.4 g/mol
InChI Key: NEEIVUQZRNJCDC-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-1-phenylpyrazole-3-carboxamide, also known as ETCD, is a chemical compound that has been extensively studied for its potential applications in the field of pharmaceuticals. ETCD is a pyrazole derivative that has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. In

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-1-phenylpyrazole-3-carboxamide has been studied extensively for its potential applications in the field of pharmaceuticals. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. In addition, this compound has been reported to have antibacterial and antifungal properties. These properties make this compound a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-1-phenylpyrazole-3-carboxamide is not fully understood. However, it has been proposed that this compound may exert its biological effects by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. These compounds are known to play a role in inflammation and pain, and their inhibition may explain the anti-inflammatory and analgesic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. In addition, this compound has been shown to have antibacterial and antifungal properties, which may be due to its ability to disrupt the cell membrane of microorganisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-1-phenylpyrazole-3-carboxamide in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of experimental settings. However, one of the limitations of using this compound is its potential toxicity. This compound has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-1-phenylpyrazole-3-carboxamide. One area of research could focus on the development of new drugs based on the structure of this compound. Another area of research could focus on the mechanism of action of this compound and its interactions with other compounds in the body. In addition, further studies could be conducted to investigate the potential toxicity of this compound and its effects on different cell lines. Overall, the potential applications of this compound in the field of pharmaceuticals make it an exciting area of research for future studies.

Synthesis Methods

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-1-phenylpyrazole-3-carboxamide involves the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 4-methoxy-1-phenylpyrazole-3-carboxylic acid chloride in the presence of triethylamine as a base. The resulting product is then purified using column chromatography to obtain the final compound. This method has been reported to yield this compound with a high degree of purity and good yields.

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-1-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-3-12-17-18-15(23-12)16-14(21)13-11(22-2)9-20(19-13)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEIVUQZRNJCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=NN(C=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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